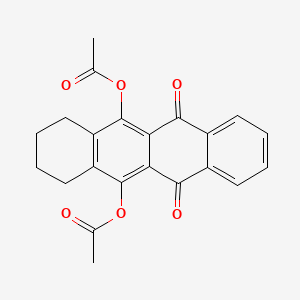
6,11-Dioxo-1,2,3,4,6,11-hexahydrotetracene-5,12-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,11-Dioxo-1,2,3,4,6,11-hexahydrotetracene-5,12-diyl diacetate is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique tetracene structure, which includes multiple keto groups and acetate functionalities. Its chemical structure and properties make it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dioxo-1,2,3,4,6,11-hexahydrotetracene-5,12-diyl diacetate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions to form the tetracene coreThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Industrial methods prioritize cost-effectiveness, safety, and environmental considerations, often employing green chemistry principles to minimize waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
6,11-Dioxo-1,2,3,4,6,11-hexahydrotetracene-5,12-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperature control, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional keto or carboxyl groups, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties .
Applications De Recherche Scientifique
6,11-Dioxo-1,2,3,4,6,11-hexahydrotetracene-5,12-diyl diacetate has numerous applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific therapeutic effects.
Mécanisme D'action
The mechanism by which 6,11-Dioxo-1,2,3,4,6,11-hexahydrotetracene-5,12-diyl diacetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biological responses. The pathways involved often depend on the specific derivative of the compound and its intended application. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, affecting cellular processes and disease progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6,11-Dioxo-1,2,3,4,6,11-hexahydrotetracene-5,12-diyl diacetate include:
13-Dihydrodaunorubicin: An aminoglycoside antibiotic with a similar tetracene core structure.
Epsilon-Rhodomycinone: A carboxylic ester with related structural features.
4,4-Dioxo-5,6-dihydro-[1,4,3]oxathiazines: Compounds with similar functional groups and applications.
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural configuration
Propriétés
Numéro CAS |
37845-20-8 |
|---|---|
Formule moléculaire |
C22H18O6 |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
(12-acetyloxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-5-yl) acetate |
InChI |
InChI=1S/C22H18O6/c1-11(23)27-21-15-9-5-6-10-16(15)22(28-12(2)24)18-17(21)19(25)13-7-3-4-8-14(13)20(18)26/h3-4,7-8H,5-6,9-10H2,1-2H3 |
Clé InChI |
SBTDDZZYALUTIF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C2C(=C(C3=C1CCCC3)OC(=O)C)C(=O)C4=CC=CC=C4C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



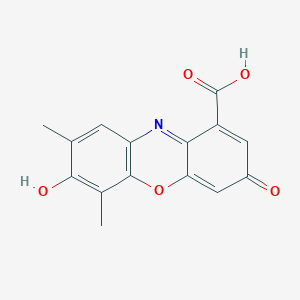

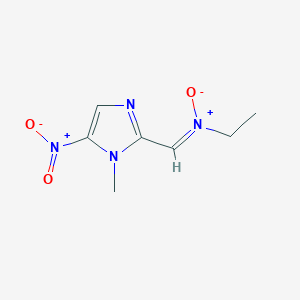
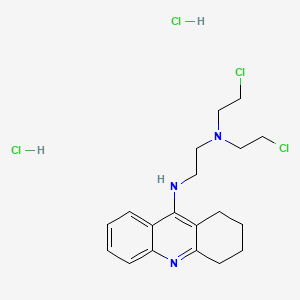
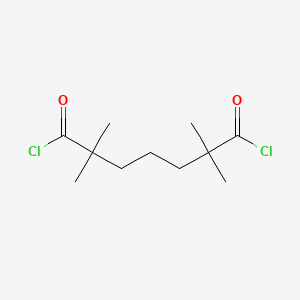
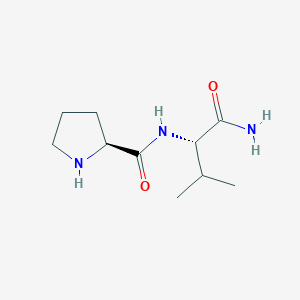




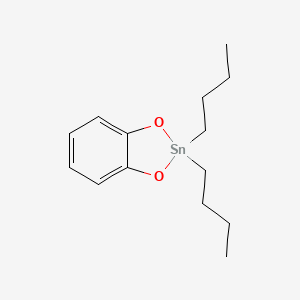
![6-Bromo-5H-benzo[a]phenoxazin-5-one](/img/structure/B14669452.png)
![4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol](/img/structure/B14669455.png)
